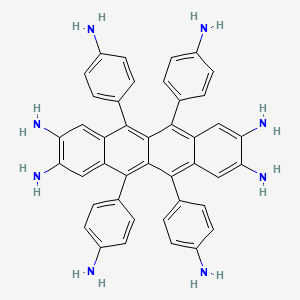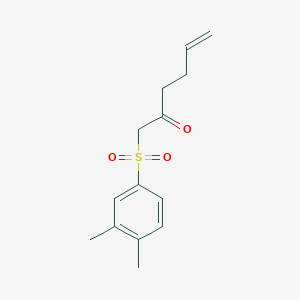![molecular formula C24H28F6O2 B14193383 1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-38-5](/img/structure/B14193383.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is an organic compound characterized by a decane backbone with two oxy linkages, each connecting to a benzene ring substituted with trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions starting from smaller alkanes or alkenes.
Introduction of Oxy Linkages: The oxy linkages are introduced via etherification reactions, where decane-1,10-diol reacts with 4-(trifluoromethyl)phenol in the presence of a strong acid catalyst such as sulfuric acid.
Final Coupling: The final coupling step involves the reaction of the intermediate product with another equivalent of 4-(trifluoromethyl)phenol under similar conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted benzene rings, where nucleophiles such as hydroxide or amine groups replace the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of advanced polymers and materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Its structural features make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Biology: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and
Propriétés
Numéro CAS |
922718-38-5 |
|---|---|
Formule moléculaire |
C24H28F6O2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-4-[10-[4-(trifluoromethyl)phenoxy]decoxy]benzene |
InChI |
InChI=1S/C24H28F6O2/c25-23(26,27)19-9-13-21(14-10-19)31-17-7-5-3-1-2-4-6-8-18-32-22-15-11-20(12-16-22)24(28,29)30/h9-16H,1-8,17-18H2 |
Clé InChI |
IYJQIEFUCKFIKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)


![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)

